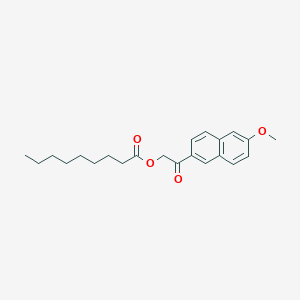![molecular formula C22H27BrO4P- B14280120 [2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate CAS No. 141033-47-8](/img/structure/B14280120.png)
[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate: is an organophosphate compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a cyclohexyl and phenylethyl phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate typically involves the reaction of [2-(Bromomethyl)phenyl]methanol with 2-cyclohexyl-2-phenylethyl phosphate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, resulting in the formation of [2-(Methyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines are employed under basic or neutral conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of [2-(Methyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The phosphate group in the compound can interact with enzymes, potentially inhibiting their activity. This property is useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that target specific biological pathways.
Industry:
Material Science: It can be used in the synthesis of advanced materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of [2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The phosphate group can mimic natural phosphate substrates, allowing the compound to interfere with phosphorylation processes in cells.
Comparison with Similar Compounds
[2-(Bromomethyl)phenyl]methanol: A simpler analog lacking the phosphate and cyclohexyl-phenylethyl groups.
[2-(Bromomethyl)phenyl]methyl phosphate: Lacks the cyclohexyl-phenylethyl moiety but retains the phosphate group.
[2-(Methyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate: A reduced analog where the bromomethyl group is replaced by a methyl group.
Uniqueness: The presence of both the bromomethyl and phosphate groups in [2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate provides unique reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with biological targets and enhances the compound’s utility in synthetic chemistry.
Properties
CAS No. |
141033-47-8 |
|---|---|
Molecular Formula |
C22H27BrO4P- |
Molecular Weight |
466.3 g/mol |
IUPAC Name |
[2-(bromomethyl)phenyl]methyl (2-cyclohexyl-2-phenylethyl) phosphate |
InChI |
InChI=1S/C22H28BrO4P/c23-15-20-13-7-8-14-21(20)16-26-28(24,25)27-17-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1,3-4,7-10,13-14,19,22H,2,5-6,11-12,15-17H2,(H,24,25)/p-1 |
InChI Key |
FZDILNMBRZSMKM-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)C(COP(=O)([O-])OCC2=CC=CC=C2CBr)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


dimethylsilane](/img/structure/B14280037.png)
![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)



![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)



![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)


![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)
![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)
